

Methyl 4-hydroxybut-2-ynoate: A Technical Overview for Scientific Professionals

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Compound of Interest

Compound Name: Methyl 4-hydroxybut-2-ynoate

Cat. No.: B1296378

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Introduction

Methyl 4-hydroxybut-2-ynoate is a bifunctional organic molecule that has garnered interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its structure, featuring both a hydroxyl group and a methyl ester conjugated to an alkyne, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug development.

Chemical Identity and Structure

Methyl 4-hydroxybut-2-ynoate is identified by the CAS number 31555-05-2.^{[1][2]} Its chemical structure consists of a four-carbon chain with a terminal hydroxyl group, a triple bond between the second and third carbons, and a methyl ester at the first carbon.

Structure:

The key identifiers and properties of this compound are summarized in the table below.

Identifier	Value
CAS Number	31555-05-2[1][2]
IUPAC Name	methyl 4-hydroxybut-2-ynoate[1]
Molecular Formula	C ₅ H ₆ O ₃ [1]
Molecular Weight	114.10 g/mol [1]
SMILES	COC(=O)C#CCO[1]
InChI Key	SYPLUFBJMSFMTN-UHFFFAOYSA-N[1][3]
Physical Form	Solid, semi-solid, or liquid[3]
Purity (typical)	~95%[3]
Storage	Sealed in dry, 2-8°C[3]

Spectroscopic Data

The structural features of **Methyl 4-hydroxybut-2-ynoate** are confirmed by various spectroscopic techniques. The key spectral data are presented below.

Spectroscopic Data	
¹ H NMR	[(CD ₃) ₂ SO] δ: 3.79 (s, 3, OCH ₃), 4.31 (d, 2, CH ₂), 5.57 (t, 1, OH)[4]
Infrared (IR)	(neat) cm ⁻¹ : 3410 (OH), 2240 (-C≡C-), 1715 (ester)[4]

Synthesis of Methyl 4-hydroxybut-2-ynoate

A well-established and efficient method for the preparation of **Methyl 4-hydroxybut-2-ynoate** is documented in Organic Syntheses.[4] This procedure involves the carbomethoxylation of the Grignard reagent of a protected propargyl alcohol, followed by deprotection.

Experimental Protocol

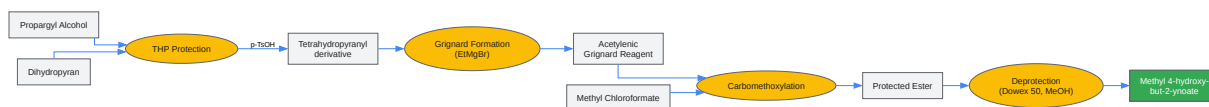
Part A: Tetrahydropyranyl derivative of propargyl alcohol

- To 268 g of warm (60°C) dihydropyran, add approximately 10 mg of p-toluenesulfonic acid monohydrate.
- With stirring, add 168 g of propargyl alcohol over 30 minutes, maintaining the temperature at 60-65°C with occasional cooling.
- After the addition is complete, continue stirring for 1.5 hours.
- Add 0.5 g of powdered sodium bicarbonate and stir for another hour.
- Filter the mixture and distill under reduced pressure to yield the tetrahydropyranyl-protected propargyl alcohol.

Part B: Methyl 4-hydroxy-2-butynoate

- Prepare the Grignard reagent by adding a solution of 140 g of the tetrahydropyranyl derivative of propargyl alcohol in 1 L of dry tetrahydrofuran to one mole of ethylmagnesium bromide in diethyl ether over 30 minutes. Stir for an additional 1.5 hours.^[4]
- In a separate flask, cool a solution of 104 g of methyl chloroformate in 250 mL of tetrahydrofuran to -20°C.^[4]
- Add the prepared Grignard reagent to the methyl chloroformate solution, maintaining the temperature below 0°C.
- After the addition, allow the mixture to warm to room temperature and stir for at least one hour.
- The reaction is quenched, and the tetrahydropyranyl protecting group is removed by treating the residue with anhydrous methanol and Dowex 50 acidic resin.^[4]
- The final product is purified by distillation to yield Methyl 4-hydroxy-2-butynoate.^[4]

Below is a graphical representation of the synthesis workflow.



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Synthesis workflow for **Methyl 4-hydroxybut-2-ynoate**.

Applications in Research and Drug Development

The unique structure of **Methyl 4-hydroxybut-2-ynoate** makes it a valuable intermediate in organic synthesis. It has been utilized as a dipolarophile in 1,3-dipolar cycloaddition reactions. [4] A notable application is in the synthesis of 8-aza-3-deazaguanosine, a nucleoside analog with potential therapeutic properties. [4] The transformation of natural product-like scaffolds is a key strategy in expanding chemical diversity for drug discovery, and small, functionalized molecules like **Methyl 4-hydroxybut-2-ynoate** serve as ideal starting points for building such libraries.

Safety and Handling

Methyl 4-hydroxybut-2-ynoate is associated with several hazard classifications. It is a combustible liquid and causes skin and serious eye irritation. [1] It may also cause respiratory irritation. [1]

GHS Hazard Statements:

- H227: Combustible liquid [1]
- H315: Causes skin irritation [1][3]
- H319: Causes serious eye irritation [1][3]
- H335: May cause respiratory irritation [1][3]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. All operations involving this chemical should be conducted with caution, and it should be stored according to the recommended conditions.

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References

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